molecular formula C16H11N3O2S2 B2462971 N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide CAS No. 477485-25-9

N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide

Cat. No.: B2462971
CAS No.: 477485-25-9
M. Wt: 341.4
InChI Key: ATKCNDQURCVVHA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a benzothiazole, a thiazole, and a furan ring. These types of compounds are often found in pharmaceuticals and other biologically active substances .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiazole and benzothiazole rings, and the introduction of the furan ring. Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these rings and the connections between them. Techniques such as NMR and X-ray crystallography could be used to determine the structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the furan ring is aromatic and may undergo electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar thiazole and benzothiazole rings could make the compound more soluble in polar solvents .

Scientific Research Applications

Antitumor Activity

N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide and its derivatives have been explored for their antitumor activity. For instance, a study synthesized a series of related compounds and found that certain derivatives exhibited significant antitumor effects, highlighting their potential as anti-cancer agents (Ostapiuk et al., 2017). Another study identified compounds within this group that showed higher anticancer activities than the reference drug etoposide, indicating their promising role in cancer treatment (Ravinaik et al., 2021).

Diuretic Activity

Some derivatives of this compound have been investigated for their diuretic activity. For example, a study synthesized a series of biphenyl benzothiazole-2-carboxamide derivatives and screened them for in vivo diuretic activity, with one compound emerging as a promising candidate (Yar & Ansari, 2009).

Antimicrobial Activity

The antimicrobial potential of these compounds has also been explored. A study synthesized a series of N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides and found that these compounds exhibit promising antimicrobial actions (Horishny et al., 2020). Another research synthesized and evaluated the antimicrobial activity of a series of related compounds against various bacterial and fungal species, revealing potent antimicrobial properties (Incerti et al., 2017).

Chemosensors

Coumarin benzothiazole derivatives, which include similar structural motifs, have been developed as chemosensors for cyanide anions. Their ability to recognize cyanide ions through specific reactions has been studied, demonstrating their potential in chemical sensing applications (Wang et al., 2015).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process that the compound is involved in. Many drugs that contain similar structures work by interacting with enzymes or receptors in the body .

Future Directions

Future research on this compound could involve exploring its potential uses in medicine or industry, determining its physical and chemical properties, and developing methods for its synthesis .

Properties

IUPAC Name

N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2S2/c1-9-6-7-12(21-9)11-8-22-16(18-11)19-14(20)15-17-10-4-2-3-5-13(10)23-15/h2-8H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATKCNDQURCVVHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CSC(=N2)NC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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